tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride
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Overview
Description
tert-Butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride: is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the isoindole core, followed by the introduction of the tert-butyl and aminomethyl groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biology, this compound is used in the study of enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicine, this compound has potential therapeutic applications. It is investigated for its role in modulating biological pathways that are implicated in diseases such as cancer and neurodegenerative disorders.
Industry: In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
- tert-Butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- tert-Butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate acetate
- tert-Butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate sulfate
Uniqueness: The hydrochloride salt form of tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate offers enhanced solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility in aqueous solutions is crucial.
Properties
CAS No. |
2230912-72-6 |
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Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)-1,3-dihydroisoindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-9-10-6-4-5-7-11(10)12(16)8-15;/h4-7,12H,8-9,15H2,1-3H3;1H |
InChI Key |
ZIKJTOPFJDPYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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